NAFARELIN ACETATE

Description

A potent synthetic agonist of GONADOTROPIN-RELEASING HORMONE with 3-(2-naphthyl)-D-alanine substitution at residue 6. Nafarelin has been used in the treatments of central PRECOCIOUS PUBERTY and ENDOMETRIOSIS.

Propriétés

IUPAC Name |

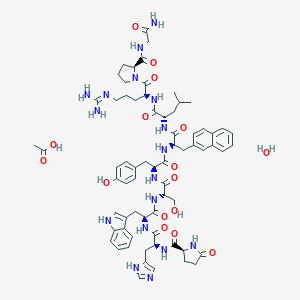

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBTYDWUUWLHBD-UDXTWCDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H89N17O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) |

Source

|

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40904715 |

Source

|

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86220-42-0 |

Source

|

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nafarelin Acetate on Pituitary GnRH Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nafarelin (B1677618) acetate (B1210297) is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its mechanism of action is biphasic, characterized by an initial, transient stimulation of the pituitary-gonadal axis, followed by a profound and reversible suppression.[1][2][3][4] This paradoxical effect is harnessed for therapeutic benefit in sex-hormone-dependent conditions such as endometriosis and central precocious puberty.[1][5] This guide provides a detailed technical overview of nafarelin acetate's interaction with pituitary GnRH receptors, the subsequent signaling cascades, and the physiological consequences of both short-term and long-term administration.

Introduction to this compound

This compound is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone.[1][2] Structurally, it is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl)-D-alanyl-L-leucyl-L-arginyl-L-prolyl-glycinamide acetate.[2] This modification, particularly the substitution at position 6, confers a higher binding affinity for the GnRH receptor and increased resistance to enzymatic degradation compared to native GnRH.[6][7]

Pharmacokinetic Profile

A summary of the pharmacokinetic parameters of intranasally administered this compound is presented in Table 1.

| Parameter | Value | Reference |

| Route of Administration | Intranasal Spray | [2] |

| Bioavailability | ~2.8% | [2] |

| Time to Peak Plasma Concentration | 10 - 40 minutes | [2] |

| Plasma Half-life | Approximately 3 hours | [2] |

| Plasma Protein Binding | 78 - 84% (primarily to albumin) | [8] |

Mechanism of Action on Pituitary GnRH Receptors

The primary mechanism of action of this compound revolves around its interaction with GnRH receptors on the anterior pituitary gonadotropes.[1][3][4] This interaction leads to a cascade of events that are dependent on the duration of exposure to the agonist.

Biphasic Response: Initial Stimulation and Subsequent Suppression

Initial Agonist Action (Flare Effect): Upon initial administration, this compound binds to GnRH receptors and mimics the action of endogenous GnRH, leading to a transient increase in the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] This stimulatory phase, often referred to as the "flare effect," results in a temporary surge in gonadal steroid production, including estrogen and testosterone.[1][2][4]

Long-Term Antagonist Action (Downregulation and Desensitization): With continuous administration, the persistent stimulation of GnRH receptors by this compound leads to their desensitization and downregulation.[1][3][4][9] This process involves receptor internalization and a reduction in the number of available receptors on the cell surface, rendering the gonadotropes refractory to further GnRH stimulation.[10] The consequence is a profound and sustained suppression of LH and FSH secretion, leading to a hypogonadal state with significantly reduced levels of circulating sex steroids.[1][3][4] This effect is reversible upon discontinuation of the drug.[1][4]

Molecular Signaling Pathways

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily activates the Gαq/11 signaling cascade.

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Gonadotropin Synthesis and Release: The activation of PKC and the rise in intracellular Ca2+ trigger downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) cascades, which ultimately lead to the synthesis and exocytosis of LH and FSH.

Quantitative Effects of this compound

The clinical effects of this compound are dose-dependent.[11] Higher doses lead to more profound and consistent suppression of the pituitary-ovarian axis.

Hormonal Responses to Nafarelin Administration

The following table summarizes the hormonal changes observed in clinical studies with this compound.

| Hormone | Initial Response (Flare) | Sustained Response (Suppression) | References |

| LH | Significant transient increase | Significant sustained decrease | [1][2][11][12] |

| FSH | Significant transient increase | Sustained decrease | [1][2][11][12] |

| Estradiol | Transient increase | Suppression to postmenopausal levels (e.g., <20 pg/mL) | [4][11][12][13] |

| Testosterone | Transient increase | Significant sustained decrease | [4][12] |

Clinical Efficacy in Endometriosis

Clinical trials have demonstrated the efficacy of this compound in treating endometriosis.

| Parameter | Dosage | Duration | Outcome | References |

| Pelvic Pain Reduction | 400 µ g/day | 6 months | Significant reduction in dysmenorrhea, dyspareunia, and pelvic pain | [12] |

| Endometriotic Implant Size | 400 µ g/day | 6 months | 60-70% reduction in American Fertility Society score | [12] |

| Amenorrhea Induction | 400 µ g/day | - | ~65% at 60 days, ~80% at 90 days, ~90% at 120 days | [14] |

Experimental Protocols

This section provides an overview of the methodologies used to study the mechanism of action of this compound.

Radioligand Binding Assay for GnRH Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a compound like this compound for the GnRH receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the GnRH receptor.

Materials:

-

GnRH receptor-expressing cell membranes

-

Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GnRH receptor.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) at various concentrations.

-

Incubation: Add the radioligand, membrane preparation, and either buffer, excess unlabeled ligand (for non-specific binding), or this compound to the appropriate wells. Incubate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Clinical Trial Protocol for Endometriosis

This section outlines a representative clinical trial design to evaluate the efficacy and safety of this compound in treating endometriosis.

Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled trial.

Patient Population: Women with laparoscopically confirmed endometriosis and associated pelvic pain.

Intervention:

-

Treatment Group: this compound nasal spray (e.g., 200 µg twice daily) for 6 months.

-

Control Group: Placebo nasal spray for 6 months.

Primary Outcome Measures:

-

Change in patient-reported pain scores (e.g., Visual Analog Scale for dysmenorrhea, dyspareunia, and pelvic pain).

-

Change in American Fertility Society score for endometriosis at a follow-up laparoscopy.

Secondary Outcome Measures:

-

Hormone levels (LH, FSH, estradiol).

-

Incidence of adverse events.

-

Bone mineral density changes.

Study Procedures:

-

Screening and Baseline Assessment: Confirm diagnosis, obtain informed consent, and collect baseline data on pain, hormone levels, and bone density.

-

Randomization: Randomly assign eligible participants to the treatment or placebo group.

-

Treatment Period: Administer the assigned intervention for 6 months. Conduct regular follow-up visits to assess pain, monitor for adverse events, and collect blood samples for hormone analysis.

-

End-of-Treatment Assessment: Repeat all baseline assessments.

-

Follow-up Period: Monitor patients for a specified period after treatment cessation to assess the recurrence of symptoms.

Conclusion

This compound's potent agonistic activity at the pituitary GnRH receptor, followed by profound receptor downregulation and desensitization, provides a highly effective mechanism for inducing a reversible state of medical hypogonadism. This targeted suppression of the hypothalamic-pituitary-gonadal axis is the cornerstone of its therapeutic efficacy in managing hormone-dependent disorders. A thorough understanding of its molecular mechanism of action, signaling pathways, and dose-dependent physiological effects is crucial for its optimal clinical application and for the development of future GnRH-based therapies.

References

- 1. Dose-related changes in LH bioactivity with intranasal GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Prospective randomized double-blind trial of 3 versus 6 months of nafarelin therapy for endometriosis associated pelvic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GnRH agonist and GnRH antagonist protocols in ovarian stimulation: differential regulation pathway of aromatase expression in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nafarelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma binding of LHRH and this compound, a highly potent LHRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C68H89N17O16 | CID 25079425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Homologous down-regulation of gonadotropin-releasing hormone receptor sites and messenger ribonucleic acid transcripts in alpha T3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comparative treatment trial of endometriosis using the gonadotrophin-releasing hormone agonist, nafarelin, and the synthetic steroid, danazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment with nafarelin for endometriosis in young women. Efficacy, safety and lipid metabolism. Niigata Nafarelin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

The Discovery and Synthesis of Nafarelin Acetate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Nafarelin (B1677618) acetate (B1210297), a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), has been a cornerstone in the management of various sex hormone-dependent conditions since its introduction to medical use in 1990. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of nafarelin acetate, tailored for professionals in the field of drug development and research.

Discovery and Development Timeline

Nafarelin emerged from the extensive research efforts to create analogs of the naturally occurring gonadotropin-releasing hormone with improved potency and duration of action. The strategic substitution of the glycine (B1666218) at position 6 of the native GnRH decapeptide with a D-amino acid, specifically 3-(2-naphthyl)-D-alanine, resulted in a molecule with significantly enhanced resistance to enzymatic degradation and a higher affinity for the GnRH receptor.[1] The New Drug Application (NDA) for Synarel®, the brand name for this compound nasal spray, was submitted for the treatment of endometriosis in 1988, leading to its approval in 1990.

Chemical Synthesis of this compound

Nafarelin, being a decapeptide with the sequence pyroGlu-His-Trp-Ser-Tyr-D-2-Nal-Leu-Arg-Pro-Gly-NH₂, is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the efficient and controlled assembly of the peptide chain on a solid support.

Representative Solid-Phase Peptide Synthesis Protocol

The following protocol outlines the general steps involved in the synthesis of nafarelin, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: An appropriate solid support, such as a Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the attached glycine is removed using a solution of piperidine (B6355638) in DMF.

-

Peptide Chain Elongation: The subsequent Fmoc-protected amino acids (Pro, Arg(Pbf), Leu, D-2-Nal, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and pyroGlu) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step. Side-chain protecting groups (Pbf, tBu, Boc, Trt) are used for trifunctional amino acids to prevent side reactions.

-

Cleavage and Deprotection: Once the decapeptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive residues.

-

Purification and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and washed. The resulting solid is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purified fractions are collected and lyophilized to obtain the final peptide.

-

Acetate Salt Formation: The purified peptide is converted to its acetate salt by dissolving it in a dilute acetic acid solution and lyophilizing.

Quality Control and Characterization

The purity and identity of the synthesized this compound are confirmed using various analytical techniques.

| Parameter | Method | Typical Specification |

| Purity | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | > 98.0%[2] |

| Identity | Mass Spectrometry (MS) | Conforms to the theoretical mass |

| Amino Acid Analysis | Acid hydrolysis followed by chromatographic analysis | Conforms to the expected amino acid ratios |

Mechanism of Action: A Biphasic Response

This compound functions as a potent agonist of the GnRH receptor, exhibiting a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis.[1]

Initial Agonist Phase (Flare-up): Upon initial administration, nafarelin binds to and stimulates the GnRH receptors in the anterior pituitary gland.[3] This leads to a transient increase in the secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This "flare-up" effect can result in a temporary increase in the production of gonadal steroids, such as estrogen and testosterone.[1]

Sustained Downregulation: With continuous administration, the constant stimulation of the GnRH receptors leads to their desensitization and downregulation.[4] This results in a profound and sustained suppression of LH and FSH release.[4] The subsequent decrease in gonadotropin levels leads to a significant reduction in the production of estrogen and testosterone, creating a state of reversible medical hypogonadism.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been well-characterized.

| Parameter | Value |

| Bioavailability (Intranasal) | 2.8% (range 1.2% to 5.6%)[3] |

| Time to Peak Serum Concentration | 10 - 45 minutes[5] |

| Plasma Protein Binding | Approximately 80%[3] |

| Metabolism | Degraded by peptidases[5] |

| Elimination Half-Life | Approximately 3 hours[5][6] |

| Excretion | 44-55% in urine; 19-44% in feces[5] |

Biological Evaluation: Experimental Protocols

The biological activity of this compound has been assessed through a combination of in vitro and in vivo studies.

In Vitro GnRH Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of nafarelin for the GnRH receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, or cell lines engineered to express the receptor).

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-containing membranes, a constant concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin), and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity bound to the filters is quantified using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of nafarelin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of nafarelin for the GnRH receptor.

In Vivo Preclinical Efficacy Studies in Animal Models

Animal models are crucial for evaluating the in vivo efficacy of GnRH agonists like nafarelin. Rodent models are commonly used.

-

Animal Model: Mature female rats or mice are often used.

-

Treatment Groups: Animals are divided into a control group (receiving vehicle) and one or more treatment groups receiving different doses of this compound.

-

Dosing and Administration: Nafarelin is typically administered via subcutaneous injection.

-

Monitoring: The primary endpoint is often the suppression of the estrous cycle, which can be monitored by daily vaginal smears. Other endpoints may include measuring serum levels of LH, FSH, and estradiol.

-

Duration: The study is conducted over a period sufficient to observe the suppression of the reproductive cycle, typically several weeks.

-

Data Analysis: The percentage of animals in each group exhibiting estrous cycle suppression is determined. Hormone levels are compared between the control and treated groups. A dose-response relationship can be established to determine the effective dose. A study in female rats showed that this compound was approximately 200 times as potent as native LHRH in suppressing estrus.[7]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in various indications.

Endometriosis

In women with endometriosis, nafarelin has been shown to be as effective as danazol (B1669791) in reducing the symptoms of pelvic pain, dysmenorrhea, and dyspareunia.[6]

In Vitro Fertilization (IVF)

Nafarelin is used in IVF protocols to prevent a premature LH surge during controlled ovarian hyperstimulation. A meta-analysis of nine randomized controlled trials involving 1,014 women found that pregnancy rates per embryo transfer with nafarelin were equivalent to those obtained with other GnRH agonists.[8] Notably, women treated with nafarelin required fewer ampoules of human menopausal gonadotropin (HMG)/FSH for ovarian stimulation and fewer days of stimulation.[8]

| Study Comparison | Nafarelin Dosage | Comparator | Key Findings |

| Lockwood et al. (1995) | 200 µg or 400 µg twice daily | Buserelin (B193263) 200 µg five times daily | Nafarelin 400 µg and buserelin both produced clinical pregnancy rates of 31% per recruit and 39% per embryo transfer.[9] |

| Balasch et al. (1996) | 400 µ g/day | Buserelin 900 µ g/day | Nafarelin was as effective as buserelin in achieving controlled ovarian hyperstimulation and was more convenient to administer.[10][11] |

| Meta-analysis (2000) | Various | Buserelin, triptorelin, leuprolide | Pregnancy rates per embryo transfer were equivalent to other GnRH agonists.[8] |

Conclusion

This compound stands as a significant achievement in the rational design of peptide-based therapeutics. Its discovery and development have provided a valuable treatment option for a range of sex hormone-dependent disorders. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile is essential for researchers and clinicians working in the fields of reproductive medicine and drug development. The continued study of nafarelin and other GnRH analogs holds promise for further refinements in the management of these complex conditions.

References

- 1. Nafarelin | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The application of this compound in hormonal therapy - Creative Peptides [creative-peptides.com]

- 5. Synarel (nafarelin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. This compound - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Disposition of this compound, a potent agonist of luteinizing hormone-releasing hormone, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A prospective randomized single-blind comparative trial of this compound with buserelin in long-protocol gonadotrophin-releasing hormone analogue controlled in-vitro fertilization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intranasal nafarelin versus buserelin (short protocol) for controlled ovarian hyperstimulation before in vitro fertilization: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cris.tau.ac.il [cris.tau.ac.il]

Preclinical Pharmacodynamics of Nafarelin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of nafarelin (B1677618) acetate (B1210297), a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH). The document outlines its mechanism of action, receptor binding affinity, and dose-dependent effects on gonadotropins and sex steroids, supported by data from key preclinical studies. Detailed experimental protocols and signaling pathway visualizations are included to facilitate a comprehensive understanding for research and development applications.

Mechanism of Action

Nafarelin acetate is a synthetic decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] Its primary mechanism of action is centered on its potent agonist activity at the GnRH receptor in the anterior pituitary gland.[1][2] The pharmacodynamic effect of nafarelin is biphasic:

-

Initial Agonist Effect (Flare): Upon initial administration, nafarelin binds to GnRH receptors and mimics the action of endogenous GnRH, causing a transient stimulation and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This initial surge in gonadotropins leads to a temporary increase in the production of gonadal sex steroids, such as testosterone (B1683101) in males and estradiol (B170435) in females.[2]

-

Long-Term Suppressive Effect (Downregulation): With continuous, chronic administration, the constant stimulation of the pituitary GnRH receptors leads to their desensitization and downregulation.[1][2][3] This process results in a profound and sustained suppression of LH and FSH release. The subsequent decrease in gonadotropin levels leads to a significant reduction in gonadal steroidogenesis, effectively inducing a reversible state of hypogonadotropic hypogonadism, often referred to as "medical castration".[2] Upon discontinuation of the drug, this effect is reversible.[1]

This paradoxical suppressive effect is the therapeutic basis for using nafarelin in hormone-dependent conditions.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical and in vitro studies, demonstrating the potency and effects of this compound.

Nafarelin exhibits a very high binding affinity for the human GnRH receptor, significantly greater than the endogenous GnRH ligand. This high affinity contributes to its potency and prolonged action at the receptor level.

| Compound | Receptor | K_i_ Value (nM) | Assay Type |

| Nafarelin | Human GnRH Receptor | 0.06 | Radioligand Displacement Assay ([¹²⁵I]-triptorelin) |

| GnRH (endogenous) | Human GnRH Receptor | 13.0 | Radioligand Displacement Assay ([¹²⁵I]-triptorelin) |

Data sourced from van Loevezijn et al. (2018).[4]

| Treatment Group (s.c., daily for 44 days) | Time to Significant LH Suppression | Time to Castrate Levels of Testosterone |

| Vehicle Control | No Suppression | No Suppression |

| 0.5 µg/kg Nafarelin | Slower Onset | Slower Onset |

| 2.0 µg/kg Nafarelin | More Rapid Onset | More Rapid Onset |

This table is an illustrative representation based on the findings of Vickery et al. (1985), which reported a more rapid decline in hormonal parameters at the 2.0 µg/kg dose compared to the 0.5 µg/kg dose.[5] At the end of the 44-day treatment, spermatogenesis was absent in all nafarelin-treated animals.[5]

Signaling Pathways and Visualizations

The biological effects of nafarelin are initiated by the activation of specific intracellular signaling cascades following its binding to the GnRH receptor.

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 protein.[6][7] Agonist binding, by nafarelin, initiates a well-defined signaling pathway:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.[6][7]

-

Hydrolysis of PIP₂: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][7]

-

Downstream Effects:

-

Gonadotropin Release: The combined elevation of intracellular Ca²⁺ and activation of PKC culminates in the synthesis and secretion of LH and FSH from pituitary gonadotrophs.[6]

References

- 1. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition of this compound, a potent agonist of luteinizing hormone-releasing hormone, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound, a luteinizing-hormone-releasing hormone agonist, on benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gonadotropin releasing hormone agonist (nafarelin) test to differentiate gonadotropin deficiency from constitutionally delayed puberty in teen-age boys--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intranasal nafarelin versus buserelin (short protocol) for controlled ovarian hyperstimulation before in vitro fertilization: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of chronic treatment with the gonadotrophin-releasing hormone agonist azagly-nafarelin on basal concentrations of LH in prepubertal bulls - PubMed [pubmed.ncbi.nlm.nih.gov]

The Initial Agonistic Surge: A Technical Guide to the Flare-Up Effect of Nafarelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Nafarelin (B1677618) acetate (B1210297), a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH), is a cornerstone in the management of various sex hormone-dependent conditions. Its therapeutic efficacy hinges on its ability to induce a profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis. However, the initial phase of treatment is characterized by a transient stimulatory phenomenon known as the "flare-up" effect. This in-depth technical guide elucidates the mechanism, quantitative impact, and experimental evaluation of this initial agonistic surge.

The Biphasic Pharmacodynamic Profile of Nafarelin Acetate

This compound functions by binding to and activating GnRH receptors on the anterior pituitary gonadotrophs. This initial interaction mimics the natural pulsatile stimulation of GnRH, leading to a temporary increase in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This surge in gonadotropins, in turn, stimulates the gonads to produce sex steroids—estradiol (B170435) in females and testosterone (B1683101) in males.[3] This initial stimulatory phase is the "flare-up" effect.

With continued, non-pulsatile administration of this compound, the GnRH receptors on the pituitary become desensitized and downregulated.[3] This leads to a profound and sustained suppression of LH and FSH secretion, ultimately resulting in a hypogonadal state, which is the therapeutic goal for conditions like endometriosis and central precocious puberty.

Quantitative Analysis of the Initial Flare-Up

The magnitude and duration of the hormonal surge during the initial phase of this compound treatment are critical parameters for clinical management and research. The following tables summarize the quantitative data on these hormonal changes.

Table 1: Gonadotropin (LH and FSH) Surge Following a Single Dose of this compound in Girls with Precocious Puberty

| Hormone | Fold Increase from Baseline (Mean) | Time to Peak |

| Luteinizing Hormone (LH) | 8.8 | 3 hours |

| Follicle-Stimulating Hormone (FSH) | 3.4 | 3 hours |

Data extracted from a study by Rosenfield et al. (1986) involving a single subcutaneous injection of 0.2 µg/kg this compound.[4]

Table 2: Estradiol (E2) Response Following a Single Dose of this compound in Girls with Precocious Puberty

| Time Point | Mean Plasma Estradiol (pg/mL) | Fold Increase from Baseline (Approximate) |

| Baseline | 30 ± 6 | - |

| 12 hours | - | ~6-fold |

| 24 hours | 115 ± 13 | ~3.8-fold |

Data extracted from a study by Rosenfield et al. (1986) involving a single subcutaneous injection of 0.2 µg/kg this compound. The 12-hour data point is an approximation based on the text of the study.[4]

Table 3: Dose-Dependent Acute Estradiol Increase with Intranasal this compound in Women

| Daily Dose | Acute Estradiol Increase |

| 125 µg | Present |

| 250 µg | Present |

| 1000 µg | Absent |

This table illustrates that the acute stimulatory effect on estradiol is dose-dependent and can be overcome with higher doses of this compound.[5]

Experimental Protocols for Assessing the Flare-Up Effect

The following provides a generalized methodology for a clinical research study designed to quantify the initial flare-up effect of this compound.

3.1 Study Design

A prospective, open-label, single-arm study is appropriate for characterizing the pharmacodynamic effects.

3.2 Subject Population

Healthy adult male and female volunteers or a specific patient population (e.g., individuals with endometriosis) can be recruited. Stringent inclusion and exclusion criteria should be established to ensure a homogenous study group and minimize confounding variables.

3.3 Investigational Product Administration

-

Drug: this compound

-

Dosage: A single dose or the first dose of a chronic treatment regimen (e.g., 200 µg intranasally).

-

Route of Administration: Intranasal spray or subcutaneous injection.

3.4 Pharmacodynamic Assessments

-

Blood Sampling: Serial blood samples should be collected at baseline (pre-dose) and at frequent intervals post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Hormone Assays: Serum or plasma concentrations of LH, FSH, estradiol (in females), and total testosterone (in males) should be measured using validated immunoassays (e.g., ELISA, chemiluminescence).

3.5 Data Analysis

-

Calculate the mean and standard deviation for each hormone at each time point.

-

Determine the peak concentration (Cmax) and time to peak concentration (Tmax) for each hormone.

-

Calculate the fold-change from baseline for each hormone at each time point.

-

Statistical analysis (e.g., repeated measures ANOVA) can be used to assess the significance of hormonal changes over time.

Visualizing the Molecular and Experimental Framework

4.1 Signaling Pathway of GnRH Receptor Activation

The initial flare-up effect is a direct consequence of this compound binding to the GnRH receptor and initiating a downstream signaling cascade.

References

- 1. A comparison of this compound and danazol in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Creative Peptides [creative-peptides.com]

- 3. Treatment of endometriosis with a potent agonist of gonadotropin-releasing hormone (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The rapid ovarian secretory response to pituitary stimulation by the gonadotropin-releasing hormone agonist nafarelin in sexual precocity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maturation of gonadotropin and sex steroid responses to gonadotropin-releasing hormone agonist in males - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Symphony: A Technical Guide to Nafarelin Acetate Signaling in Pituitary Gonadotrophs

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Potent GnRH Agonist for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the signaling pathways activated by Nafarelin acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) agonist, in pituitary gonadotrophs. Understanding these intricate molecular interactions is paramount for the development of novel therapeutics targeting hormonal regulation. This document outlines the binding characteristics of Nafarelin, its downstream effects on second messenger systems, and the subsequent cascade of protein kinase activation, culminating in the physiological responses of gonadotropin synthesis and release.

Nafarelin acetate exerts its effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs.[1][2] This initial interaction triggers a biphasic response: an initial stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, followed by a profound desensitization and downregulation of the GnRH receptors with continuous administration.[1] This paradoxical effect forms the basis of its therapeutic applications in conditions such as endometriosis and central precocious puberty.[3]

Quantitative Analysis of this compound's Interaction with the GnRH Receptor and its Effect on Gonadotropin Secretion

The efficacy of this compound is rooted in its high affinity for the GnRH receptor and its potent ability to stimulate and subsequently suppress gonadotropin release. The following tables summarize key quantitative data gathered from various in vitro and in vivo studies.

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | 0.06 nM | Human | [4] |

Table 1: Binding Affinity of Nafarelin for the GnRH Receptor. This table displays the equilibrium dissociation constant (Ki) of Nafarelin, indicating its high affinity for the human GnRH receptor.

| Dose | Effect on Gonadotropin Release | Duration | Comparison to GnRH | Reference |

| 100 µg | ~7-fold increase in LH and FSH | 24 hours | More potent than the same dose of natural GnRH | [5] |

Table 2: Stimulatory Effect of a Single Dose of Nafarelin on Gonadotropin Secretion. This table summarizes the acute stimulatory effect of a single subcutaneous injection of Nafarelin on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.

| Dose | Effect on LH Secretion (after 14 weeks) | Effect on FSH Secretion (after 14 weeks) | Ovarian Function | Reference |

| 125 µ g/day (intranasal) | Baseline levels not significantly altered | Baseline levels not significantly altered | Follicular activity and luteinization observed | [6][7] |

| 250 µ g/day (intranasal) | Significant suppression of baseline bioactive LH | Baseline levels not significantly altered | Ovulation inhibited | [6][7] |

| 1000 µ g/day (intranasal) | Significant suppression of baseline LH | Significant suppression of baseline FSH | Ovulation inhibited | [6] |

Table 3: Dose-Dependent Effects of Chronic Nafarelin Administration on Gonadotropin Secretion and Ovarian Function. This table details the long-term effects of daily intranasal Nafarelin administration at different dosages, highlighting the dose-dependent suppression of pituitary-ovarian function.

The Core Signaling Cascade: From Receptor Binding to Gene Expression

The binding of this compound to the GnRH receptor initiates a well-characterized signaling cascade primarily mediated by the Gq/11 family of G proteins.[8] This sets in motion a series of intracellular events, as depicted in the signaling pathway diagram below.

Upon activation by Nafarelin, the GnRH receptor stimulates phospholipase C (PLC) via the Gαq/11 subunit.[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[10] The rise in intracellular Ca²⁺, along with DAG, activates various isoforms of protein kinase C (PKC).[9][11]

Activated PKC plays a central role in the downstream signaling cascade, leading to the activation of the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[9][12][13] The activation of the ERK pathway is also influenced by the tyrosine kinase c-Src.[14][15] These MAPK pathways ultimately lead to the phosphorylation of transcription factors that translocate to the nucleus and regulate the expression of gonadotropin subunit genes (αGSU, LHβ, and FSHβ).[11][16]

The elevated intracellular Ca²⁺ also activates calmodulin, which in turn activates the calcium-dependent phosphatase calcineurin. Calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), allowing its translocation to the nucleus to participate in gene transcription.[17]

Experimental Protocols

A thorough understanding of the this compound signaling pathway relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments cited in the study of GnRH agonist signaling.

Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity of this compound to the GnRH receptor.

1. Membrane Preparation:

-

Homogenize pituitary tissue or GnRH receptor-expressing cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

2. Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

For competition binding, add increasing concentrations of unlabeled this compound.

-

Add a constant, low concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) to all wells.

-

To determine non-specific binding, include wells with a high concentration of unlabeled GnRH agonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of Nafarelin that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Intracellular Calcium Imaging

This technique is employed to visualize and quantify the changes in intracellular calcium concentration in response to this compound stimulation.

1. Cell Preparation:

-

Culture pituitary gonadotrophs or a suitable cell line (e.g., αT3-1 or LβT2 cells) on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye (e.g., 2-5 µM Fura-2 AM in a physiological salt solution) for 30-60 minutes at 37°C.

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

2. Imaging:

-

Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a physiological buffer.

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Record a baseline fluorescence ratio (340/380) for a few minutes.

-

Apply this compound to the cells via the perfusion system.

-

Continue to record the fluorescence ratio to monitor the change in intracellular calcium concentration.

3. Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

The change in the 340/380 ratio over time reflects the dynamics of the calcium response to Nafarelin stimulation.

-

The peak amplitude and the duration of the calcium signal can be quantified.[18][19][20]

Immunoassay for LH and FSH Quantification

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the amount of LH and FSH secreted from pituitary cells in response to this compound.

1. Cell Culture and Treatment:

-

Culture primary pituitary cells or gonadotrope cell lines in multi-well plates.

-

When the cells reach the desired confluency, replace the culture medium with a serum-free medium.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Collect the cell culture supernatant, which contains the secreted hormones.

2. ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well microplate with a capture antibody specific for either LH or FSH and incubate.

-

Wash the plate to remove unbound antibody.

-

Block the remaining protein-binding sites on the plate.

-

Add the collected cell culture supernatants and standards of known LH or FSH concentrations to the wells and incubate.

-

Wash the plate to remove unbound antigens.

-

Add a detection antibody, which is also specific for the hormone and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), to the wells and incubate.

-

Wash the plate to remove unbound detection antibody.

-

Add a substrate for the enzyme (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) to the wells. The enzyme will convert the substrate into a colored product.

-

Stop the reaction with a stop solution.

3. Detection and Analysis:

-

Measure the absorbance of the colored product in each well using a microplate reader at the appropriate wavelength.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of LH or FSH in the cell culture supernatants by interpolating their absorbance values on the standard curve.[21][22][23][24]

Quantitative Western Blot for ERK Phosphorylation

This method is used to measure the activation of the ERK MAPK pathway by assessing the level of phosphorylated ERK.

1. Cell Lysis and Protein Quantification:

-

Treat cultured gonadotrophs with this compound for various time points.

-

Lyse the cells in a buffer containing detergents and phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

2. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK (p-ERK).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

3. Detection and Quantification:

-

Add a chemiluminescent substrate to the membrane, which will produce light in the presence of the HRP enzyme.

-

Detect the light signal using a CCD camera-based imager.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes total ERK.

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.[10][25][26][27][28]

Conclusion

This compound's interaction with the GnRH receptor in pituitary gonadotrophs triggers a complex and highly regulated signaling network. The initial Gq/11-mediated activation of the PLC-IP3/DAG pathway leads to a surge in intracellular calcium and the activation of PKC, which in turn orchestrates the activation of multiple MAPK cascades. These pathways converge on the nucleus to regulate the transcription of gonadotropin genes, leading to the synthesis and secretion of LH and FSH. The detailed understanding of this signaling symphony, facilitated by the experimental protocols outlined herein, is crucial for the rational design of new and improved therapies for a range of reproductive and oncological disorders. This technical guide serves as a comprehensive resource for researchers dedicated to advancing our knowledge in this critical area of endocrinology and drug development.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medkoo.com [medkoo.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-related changes in LH bioactivity with intranasal GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. SET Protein Interacts with Intracellular Domains of the Gonadotropin-releasing Hormone Receptor and Differentially Regulates Receptor Signaling to cAMP and Calcium in Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Minireview: Role of Intracellular Scaffolding Proteins in the Regulation of Endocrine G Protein-Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. brainvta.tech [brainvta.tech]

- 20. This compound for pituitary down-regulation in in vitro fertilization. Comparison of two dosages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ELISA Protocol [protocols.io]

- 22. fn-test.com [fn-test.com]

- 23. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. abcam.com [abcam.com]

- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Nafarelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Nafarelin (B1677618) acetate (B1210297) is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, playing a crucial role in therapeutic strategies for hormone-dependent conditions. This guide provides a comprehensive overview of its molecular and chemical characteristics, mechanism of action, and relevant experimental data.

Molecular Structure and Chemical Properties

Nafarelin acetate is a synthetic decapeptide analogue of the naturally occurring GnRH.[1][2] The primary structural modification is the substitution of the glycine (B1666218) at position 6 with 3-(2-naphthyl)-D-alanine.[3][4] This alteration significantly enhances its potency and extends its biological half-life compared to the endogenous hormone.[3]

The chemical name for nafarelin is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl)-D-alanyl-L-leucyl-L-arginyl-L-prolyl-glycinamide.[2][5] It is administered as an acetate salt in its pharmaceutical formulation.[6]

Table 1: Physicochemical and Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C68H89N17O16 | [6][7][8] |

| Molecular Weight | 1400.5 g/mol | [6][7][8] |

| Appearance | White to off-white solid | |

| Solubility | >5 mg/mL in water | |

| InChI Key | FSBTYDWUUWLHBD-UHFFFAOYSA-N | [7] |

| CAS Number | 86220-42-0 | [3][8] |

Mechanism of Action

This compound functions as a superagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.[9][10][11] Its mechanism is biphasic:

-

Initial Stimulation (Flare Effect): Upon initial administration, nafarelin binds to and activates the GnRHR, leading to a transient surge in the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][5] This results in a temporary increase in gonadal steroid production.[1][4]

-

Downregulation and Desensitization: Continuous and prolonged exposure to nafarelin leads to the desensitization and downregulation of the GnRHR.[1][4][6] This sustained activation uncouples the receptor from its signaling pathways, resulting in a profound and reversible suppression of LH and FSH secretion.[4][12] The subsequent decrease in gonadal steroid levels to castrate or postmenopausal levels forms the basis of its therapeutic effect in conditions like endometriosis and central precocious puberty.[1][6]

Signaling Pathway

The binding of nafarelin to the GnRHR primarily activates the Gαq/11 protein.[10][13] This initiates a cascade of intracellular events:

-

Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][13][14]

-

IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[11][15]

-

DAG, along with Ca2+, activates Protein Kinase C (PKC).[11][14][15]

These signaling events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, which are crucial for the transcription and secretion of gonadotropins.[9][11][13]

Caption: Nafarelin-activated GnRH receptor signaling pathway.

Quantitative Pharmacological Data

The enhanced potency and modified pharmacokinetic profile of nafarelin are key to its clinical utility.

Table 2: Pharmacokinetic and Potency Data for this compound

| Parameter | Value | Notes | Source |

| In Vivo Potency | ~200 times more potent than native GnRH | Varies by study | [16] |

| Bioavailability (Intranasal) | 2.8% (Range: 1.2% - 5.6%) | For a 400 µg dose | [4][5][17] |

| Tmax (Intranasal) | 10 - 40 minutes | Time to maximum serum concentration | [5][18] |

| Elimination Half-life | ~3 hours | Following intranasal administration | [5][6][19] |

| Plasma Protein Binding | ~80% | [5] |

Experimental Protocols

Detailed experimental procedures are essential for the characterization and development of GnRH analogues.

Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.

Methodology:

-

Membrane Preparation: GnRH receptor-expressing cell membranes (e.g., from COS-7 cells transfected with the human GnRHR cDNA or pituitary tissue) are prepared via homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.[14][20]

-

Radioligand: A radiolabeled GnRH analogue, such as [125I]-Buserelin, is utilized as the tracer.[14][20]

-

Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and the prepared membranes are incubated with serially diluted concentrations of unlabeled this compound.

-

Controls:

-

Total Binding: Radioligand and membranes only.

-

Non-specific Binding (NSB): Radioligand, membranes, and a saturating concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin) to determine binding to non-receptor components.[14]

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C or 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[14]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (often pre-soaked in polyethyleneimine to reduce NSB). This separates receptor-bound from free radioligand.[14]

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting NSB from total binding.

-

The IC50 value (concentration of nafarelin that inhibits 50% of specific radioligand binding) is determined by non-linear regression of the competition curve.[14]

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Objective: To assess the in vivo efficacy of this compound in suppressing the hypothalamic-pituitary-gonadal axis.

Methodology:

-

Animal Model: Adult, regularly cycling female rhesus monkeys (Macaca mulatta) are often used as they provide a relevant physiological model for human reproduction.[21][22]

-

Treatment Protocol: A GnRH agonist long protocol can be adapted. This compound is administered daily (e.g., via intranasal spray or subcutaneous injection) starting in the mid-luteal phase of the menstrual cycle to achieve pituitary downregulation.[23][24]

-

Hormone Monitoring:

-

Frequent blood samples are collected throughout the study period.

-

Serum concentrations of LH, FSH, and estradiol (B170435) are measured using validated immunoassays (e.g., ELISA, RIA).

-

-

Assessment of Downregulation: Pituitary suppression is confirmed by the reduction of estradiol to baseline or postmenopausal levels.

-

Ovarian Stimulation (Optional): Following confirmation of downregulation, ovarian stimulation can be initiated with exogenous gonadotropins (e.g., recombinant FSH) to assess ovarian response post-suppression.

-

Data Analysis: Hormone profiles are analyzed to determine the time to suppression, the nadir of hormone levels, and the overall effectiveness of the treatment in inducing a hypogonadal state.

Caption: Key experimental workflows for this compound characterization.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. This compound | 86220-42-0 [chemicalbook.com]

- 4. Nafarelin | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | C68H89N17O16 | CID 25079425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | CAS#:86220-42-0 | Chemsrc [chemsrc.com]

- 9. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. This compound: a gonadotropin-releasing hormone agonist for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KEGG PATHWAY: map04912 [genome.jp]

- 14. benchchem.com [benchchem.com]

- 15. Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound hydrate | inhibitor/agonist | CAS 86220-42-0 | Buy this compound hydrate from Supplier InvivoChem [invivochem.com]

- 17. Bioavailability of nafarelin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Absorption and metabolism of nafarelin, a potent agonist of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound - Australian Prescriber [australianprescriber.tg.org.au]

- 20. academic.oup.com [academic.oup.com]

- 21. Recent Discoveries on the Control of GnRH Neurons in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Comparison of the GnRH agonist and antagonist protocol on the same patients in assisted reproduction during controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies on Nafarelin Acetate for Endometriosis Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on nafarelin (B1677618) acetate (B1210297), a pioneering gonadotropin-releasing hormone (GnRH) agonist, for the management of endometriosis. It synthesizes data from early clinical trials, details experimental protocols, and illustrates the core biological pathways and clinical workflows involved in these seminal studies.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain and infertility. Early therapeutic strategies aimed to induce a hypoestrogenic state to suppress the growth and activity of these ectopic lesions. Nafarelin acetate emerged as a potent synthetic decapeptide GnRH agonist, designed to reversibly suppress ovarian function. Administered intranasally, it offered a novel approach compared to existing treatments like danazol (B1669791) by inducing a state of "pseudomenopause."

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

Nafarelin's therapeutic effect is achieved through its profound impact on the Hypothalamic-Pituitary-Gonadal (HPG) axis. As a GnRH agonist, its mechanism is biphasic:

-

Initial Stimulation (Flare-up): Upon initial administration, nafarelin binds to GnRH receptors on the pituitary gonadotrophs, mimicking endogenous GnRH. This causes a transient increase in the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This "flare-up" can lead to a temporary surge in ovarian estrogen production.

-

Downregulation and Desensitization: With continuous, non-pulsatile administration, nafarelin leads to the downregulation and desensitization of pituitary GnRH receptors. This sustained exposure makes the pituitary refractory to further stimulation. Consequently, the secretion of LH and FSH is profoundly suppressed. This, in turn, leads to a dramatic reduction in ovarian estrogen production, creating a hypoestrogenic state similar to that of menopause. The suppression of estrogen deprives the ectopic endometrial implants of the hormonal support needed for their growth and survival.

Key Early Clinical Trial Protocols

Early trials were designed to establish the efficacy and safety of nafarelin, often comparing it to the then-standard-of-care, danazol. These studies were typically multicenter, randomized, and double-blind.

Representative Experimental Protocol

A common protocol from pivotal studies is outlined below:

-

Patient Selection:

-

Inclusion Criteria: Premenopausal women (typically 18-45 years) with laparoscopically confirmed endometriosis (mild to severe stages). Patients presented with symptoms such as pelvic pain, dysmenorrhea, and/or dyspareunia.

-

Exclusion Criteria: Pregnancy, lactation, undiagnosed abnormal vaginal bleeding, hypersensitivity to GnRH analogs, and conditions that could be worsened by hypoestrogenism.

-

-

Study Design:

-

A prospective, randomized, double-blind, double-dummy, multicenter design was frequently used.

-

Patients were randomly assigned to receive treatment for a duration of 6 months.

-

-

Treatment Arms:

-

Nafarelin Group: Intranasal this compound, typically at a dose of 200 µg twice daily (400 µ g/day ). Some studies also investigated an 800 µ g/day dose.

-

Comparator Group (e.g., Danazol): Oral danazol, often at 600 mg or 800 mg per day.

-

Blinding: A "double-dummy" technique was used where patients in the nafarelin group received active nasal spray and placebo oral tablets, while the danazol group received placebo nasal spray and active oral tablets.

-

-

Efficacy and Safety Assessments:

-

Baseline: Comprehensive medical history, physical and pelvic examinations, and a diagnostic laparoscopy to score the extent of disease using the American Fertility Society (AFS) scoring system. Symptom severity was recorded using patient-reported pain scores.

-

During Treatment: Monthly visits to assess symptoms, adverse events, and bleeding patterns. Hormonal levels (estradiol, LH, FSH) were monitored.

-

End of Treatment (6 Months): A second-look laparoscopy was performed to re-score the endometriosis implants and adhesions. Bone mineral density (BMD) was often assessed using dual-energy X-ray absorptiometry (DXA).

-

Follow-up: Patients were typically followed for 6 to 12 months post-treatment to monitor for the recurrence of symptoms and to record pregnancy rates in those attempting conception.

-

Quantitative Data from Early Studies

The primary outcomes of these trials demonstrated that nafarelin was as effective as danazol in reducing the extent of endometriosis and alleviating symptoms.

Efficacy Data

The tables below summarize key efficacy findings from comparative studies.

Table 1: Reduction in Laparoscopic Scores (American Fertility Society Score)

| Study (Year) | Treatment Group | N | Mean Baseline Score | Mean Post-Treatment Score | Mean Reduction |

|---|---|---|---|---|---|

| Henzl et al. (1988) | Nafarelin 400 µ g/day | - | 20.4 | 11.7 | 8.7 |

| Nafarelin 800 µ g/day | - | 21.9 | 12.6 | 9.3 | |

| Danazol 800 mg/day | - | 18.4 | 10.5 | 7.9 | |

| Fraser & Shaw (1991) | Nafarelin 400 µ g/day | 27 | - | - | 60-70% |

| | Danazol 600 mg/day | 22 | - | - | 60-70% |

Table 2: Symptom Relief and Recurrence

| Study (Year) | Treatment Group | Duration | Key Finding on Symptom Relief | Recurrence / Retreatment |

|---|---|---|---|---|

| Henzl et al. (1988) | All groups | 6 months | % of women with severe pain dropped from ~40% to 5-10%. | - |

| Wheeler et al. (1995) | Nafarelin (3 months) | 3 months | Significant drop in pain scores. | 26% required retreatment after 1 year. |

| | Nafarelin (6 months) | 6 months | Significant drop in pain scores, no difference from 3-month group. | 26% required retreatment after 1 year. |

Safety and Tolerability Data

Side effect profiles differed significantly between nafarelin and danazol, reflecting their distinct mechanisms of action. Nafarelin's side effects were primarily hypoestrogenic, while danazol's were androgenic.

Table 3: Common Adverse Events Profile

| Adverse Event | Nafarelin | Danazol | Mechanism |

|---|---|---|---|

| Hot Flashes | High Incidence (~90%) | Lower Incidence | Hypoestrogenic |

| Vaginal Dryness | Common | Less Common | Hypoestrogenic |

| Decreased Libido | Common | Can Occur | Hypoestrogenic |

| Weight Gain | Infrequent | Common | Androgenic/Metabolic |

| Acne | ~10% | Common | Androgenic |

| Negative Lipid Profile Changes | Not Observed | Observed (↓ HDL, ↑ LDL) | Metabolic |

| Bone Mineral Density Loss | Reversible decrease observed | Less pronounced | Hypoestrogenic |

In a comparative study, 90% of nafarelin patients reported adverse events, compared to 88% on leuprolide, a similar GnRH agonist. Early withdrawal due to adverse events was 7% for nafarelin versus 13% for leuprolide in the same study. A notable concern with nafarelin was a reversible loss of vertebral trabecular bone density, which could be nearly 9% after a six-month course.

Conclusion

The early clinical studies conducted in the late 1980s and early 1990s were instrumental in establishing this compound as a highly effective and well-tolerated treatment for endometriosis. These trials rigorously demonstrated that by inducing a reversible hypoestrogenic state through pituitary desensitization, nafarelin could significantly reduce endometriotic lesions and alleviate debilitating pain, offering an efficacy comparable to danazol but with a distinct and often more favorable side effect profile. The detailed protocols and quantitative outcomes from this foundational research paved the way for GnRH agonists to become a cornerstone of medical management for endometriosis.

In Vitro Characterization of Nafarelin Acetate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafarelin (B1677618) acetate (B1210297) is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] As a key modulator of the hypothalamic-pituitary-gonadal axis, its in vitro characterization is crucial for understanding its therapeutic mechanism and for the development of novel gonadotropin-releasing hormone analogues. This technical guide provides an in-depth overview of the in vitro bioactivity of nafarelin acetate, including detailed experimental protocols, data presentation, and visualization of key biological pathways and workflows.

Nafarelin functions by initially stimulating the GnRH receptor, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] However, continuous administration results in downregulation of the GnRH receptors in the pituitary and desensitization of the pituitary gonadotropes, leading to a significant and sustained decrease in LH and FSH production.[1] This reversible suppression of gonadotropin secretion forms the basis of its therapeutic applications in conditions such as endometriosis and in assisted reproductive technologies.[3][4]

Quantitative Bioactivity Data

While specific in vitro quantitative data such as Ki, EC50, and IC50 values for this compound are not extensively reported in publicly available literature, comparative studies and meta-analyses provide valuable insights into its relative potency and efficacy. The following table summarizes comparative data from clinical and in vitro fertilization (IVF) studies, which indirectly reflect its bioactivity.

| Parameter | This compound | Comparator GnRH Agonist(s) | Study Context | Finding |